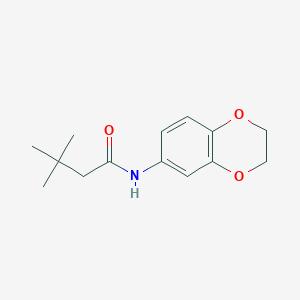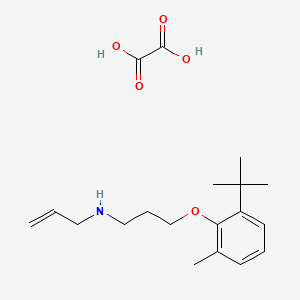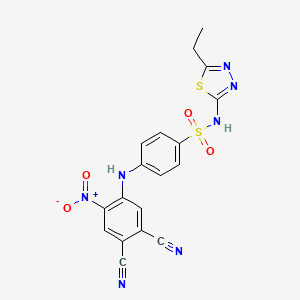
4-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
Descripción general
Descripción
4-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylbutan-1-amine; oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methylphenoxy group, and an amine group, combined with oxalic acid. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Aplicaciones Científicas De Investigación
Proton-Coupled Electron Transfer
Research on hydrogen-bonded phenols, such as 2-(aminodiphenylmethyl)-4,6-di-tert-butylphenol, demonstrates the phenomenon of concerted proton-coupled electron transfer (PCET). This process involves the oxidation of phenols and the simultaneous transfer of electrons and protons, showcasing a fundamental reaction mechanism that could be relevant in the study of compounds like "N-[4-(4-tert-butyl-2-methylphenoxy)butyl]-2-propen-1-amine oxalate" (Ian J. Rhile, J. Mayer, 2004).
Catalytic Alkylation
The catalytic activity of iron(III) amine-bis(phenolate) complexes in the alkylation of aryl Grignard reagents highlights the potential for related compounds to serve as catalysts in organic synthesis. This research shows how certain iron complexes can facilitate the formation of carbon-carbon bonds, a fundamental type of reaction in organic chemistry (X. Qian, Louise N. Dawe, Christopher M. Kozak, 2011).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines are highlighted as versatile intermediates for the asymmetric synthesis of amines. This research discusses how these imines can be used to create a wide range of enantioenriched amines, demonstrating the significance of such intermediates in producing chiral compounds (J. Ellman, T. D. Owens, T. P. Tang, 2002).
Redox Activity and π Bonding
The study of molybdenum(VI) tris(amidophenolate) complexes reveals insights into redox activity and π bonding. This research provides an understanding of how ligand π orbitals are stabilized through bonding to metal centers, which could be relevant for understanding the electronic properties of "N-[4-(4-tert-butyl-2-methylphenoxy)butyl]-2-propen-1-amine oxalate" and similar compounds (Travis Marshall-Roth, Seth N. Brown, 2015).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylbutan-1-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the alkylation of 4-tert-butyl-2-methylphenol with an appropriate alkyl halide to introduce the prop-2-enyl group. This is followed by the reaction with butan-1-amine under controlled conditions to form the desired amine derivative. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic
Propiedades
IUPAC Name |
4-(4-tert-butyl-2-methylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.C2H2O4/c1-6-11-19-12-7-8-13-20-17-10-9-16(14-15(17)2)18(3,4)5;3-1(4)2(5)6/h6,9-10,14,19H,1,7-8,11-13H2,2-5H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJMDHVRASNFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCCNCC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl {2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}malonate](/img/structure/B4003767.png)

![N'-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4003783.png)

![N'-[2-(2-tert-butyl-5-methylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4003791.png)
![1-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4003796.png)
![4-[2-(2-Bromo-4-methylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4003802.png)
![{2-[2-(2-allyl-4-chlorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4003813.png)

![1-[2-(3-isopropyl-5-methylphenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4003822.png)
![1-[3-(4-Ethylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4003838.png)
![4-[4-(3-Bromophenoxy)butyl]morpholine;oxalic acid](/img/structure/B4003846.png)
![methyl 4-{[(2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thien-3-yl)carbonyl]amino}benzoate](/img/structure/B4003859.png)
